[Ala17]-MCH -

[Ala17]-MCH

Catalog Number: EVT-8043312
CAS Number:
Molecular Formula: C97H155N29O26S4
Molecular Weight: 2271.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Ala17]-MCH is a synthetic peptide derived from the hypothalamic neuropeptide hormone melanin-concentrating hormone (MCH). It acts as an agonist for MCH receptors, specifically targeting the MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). This compound is significant in research related to metabolic regulation, appetite control, and energy homeostasis. The trifluoroacetate salt form of [Ala17]-MCH is commonly utilized in various scientific applications, particularly in pharmacological studies.

Source and Classification

[Ala17]-MCH is classified as a peptide hormone analog. It is synthesized to mimic the natural MCH, which plays a crucial role in regulating energy balance and feeding behavior. The compound's application spans across biochemistry and pharmacology, focusing on its interaction with specific receptors involved in metabolic processes .

Synthesis Analysis

Methods

The synthesis of [Ala17]-MCH typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This technique allows for the sequential addition of amino acids to a growing chain anchored on a solid support. The process includes:

  1. Activation of Amino Acids: Each amino acid is activated using coupling reagents to facilitate the formation of peptide bonds.
  2. Cleavage from the Resin: Once the desired sequence is achieved, the peptide is cleaved from the resin.
  3. Purification: The crude peptide undergoes purification, often via high-performance liquid chromatography (HPLC), to isolate the target compound from by-products and unreacted materials.

Technical Details

The synthesis may involve specific modifications to ensure stability and biological activity. For instance, protecting groups are used during synthesis to prevent unwanted reactions at certain functional groups. The trifluoroacetate salt form enhances solubility and stability during storage and application .

Molecular Structure Analysis

Structure

The molecular structure of [Ala17]-MCH consists of a sequence that mimics the natural MCH but includes an alanine substitution at position 17. This modification is crucial for its receptor binding affinity and biological activity.

Data

  • Chemical Formula: C₁₈H₂₃F₃N₄O₄S
  • Molecular Weight: Approximately 426.5 g/mol
  • CAS Number: 359784-84-2

The structural characteristics allow [Ala17]-MCH to effectively interact with MCHR1 and MCHR2, influencing downstream signaling pathways associated with appetite regulation .

Chemical Reactions Analysis

Reactions

[Ala17]-MCH primarily engages in receptor-ligand interactions rather than traditional chemical reactions. These interactions can lead to various biological responses, including:

  • Activation of MCHR1 and MCHR2: Binding induces conformational changes in the receptors, triggering intracellular signaling cascades.
  • Modulation of Neurotransmitter Release: This can influence appetite and energy expenditure.

Technical Details

The binding affinity of [Ala17]-MCH for its receptors has been quantified through competitive binding assays, demonstrating high specificity and potency compared to other ligands .

Mechanism of Action

Process

The mechanism of action for [Ala17]-MCH involves its binding to melanin-concentrating hormone receptors located in the central nervous system. Upon binding:

  1. Receptor Activation: [Ala17]-MCH activates MCHR1 and MCHR2.
  2. Signal Transduction: This activation initiates G-protein coupled receptor signaling pathways, leading to increased intracellular calcium levels and activation of downstream effectors.
  3. Physiological Effects: The resultant signaling influences appetite stimulation, energy storage, and metabolic rate adjustments.

Data

Research has shown that [Ala17]-MCH exhibits IC50 values of approximately 0.3 nM for MCHR1 and 1.5 nM for MCHR2, indicating its strong binding affinity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents due to its peptide nature.

Chemical Properties

  • Stability: Stable under recommended storage conditions but sensitive to hydrolysis if not properly handled.
  • pH Sensitivity: Optimal activity often observed at physiological pH levels.

Relevant analyses include HPLC for purity assessment and mass spectrometry for molecular weight confirmation .

Applications

[Ala17]-MCH has several scientific uses:

  • Pharmacological Research: Studied for its role in appetite regulation and potential therapeutic applications in obesity management.
  • Neuroscience Studies: Utilized to explore mechanisms underlying energy homeostasis and neuroendocrine functions.
  • Drug Development: Investigated as a lead compound for developing new treatments targeting metabolic disorders.
Receptor Pharmacology and Selectivity of [Ala17]-MCH

Agonist Activity at Melanin-Concentrating Hormone Receptors

Binding Affinity and Selectivity for MCHR1 vs. MCHR2

[Ala17]-MCH is a high-affinity agonist of melanin-concentrating hormone receptors, exhibiting pronounced selectivity for the MCHR1 subtype. Binding studies using radiolabeled or europium (Eu³⁺)-chelated ligands demonstrate that [Ala17]-MCH binds to human MCHR1 with a dissociation constant (Kd) of 0.37 nM. In contrast, its affinity for MCHR2 is negligible, with little to no demonstrable binding even at elevated concentrations [1] [2] [3]. Competitive binding assays further quantify this selectivity: [Ala17]-MCH shows a 212-fold greater affinity for MCHR1 (inhibition constant Ki = 0.16 nM) compared to MCHR2 (Ki = 34 nM) [2] [5] [9]. This stark differential establishes [Ala17]-MCH as a tool compound for selective MCHR1 interrogation, avoiding MCHR2 cross-activation that complicates studies of non-selective ligands like native MCH [1] [10].

Table 1: Binding Affinity Profiles of [Ala17]-MCH at MCH Receptor Subtypes

Receptor SubtypeKd (nM)Ki (nM)Selectivity Ratio (MCHR2 Ki / MCHR1 Ki)
MCHR10.37 [1] [2]0.16 [2] [9]212.5
MCHR2Not detectable [1]34 [5] [9]--

Comparative Analysis of EC₅₀ and Ki Values Across Receptor Subtypes

Functional agonist activity corroborates binding data. In GTPγS binding assays—measuring G-protein activation—[Ala17]-MCH exhibits full agonist efficacy at MCHR1 with an EC50 of 17 nM. Its potency at MCHR2 is substantially lower (EC50 = 54 nM), reflecting a 3.2-fold functional selectivity [5] [7]. The discrepancy between Ki (binding) and EC50 (functional) values arises from signal amplification in downstream signaling cascades. Nevertheless, both metrics consistently highlight MCHR1 preference. Comparative analysis with related ligands underscores this selectivity: Eu³⁺-labeled S36057 activates both receptors with high affinity (Kd = 0.059 nM for MCHR1; 0.16 nM for MCHR2), while R2P peptide favors MCHR2 (Kd = 0.10 nM) [1] [3]. Thus, [Ala17]-MCH remains exceptional for exclusive MCHR1 engagement.

Table 2: Functional Agonist Potency (EC50) of [Ala17]-MCH vs. Reference Ligands

LigandMCHR1 EC50 (nM)MCHR2 EC50 (nM)Receptor Selectivity (MCHR1 vs. MCHR2)
[Ala17]-MCH17 [5] [7]54 [7]3.2-fold selective for MCHR1
Native MCH~0.3 [10]~0.1 [10]Non-selective
S36057 (Eu³⁺)0.059 [1]0.16 [1]Balanced high affinity

Structural Determinants of Receptor Activation

Role of Alanine Substitution at Position 17 in Receptor Specificity

The Ala17 modification—replacing the native arginine at position 17 of the MCH peptide—is the key determinant of MCHR1 selectivity. Native MCH contains a conserved Arg17 residue critical for ionic interactions with both MCHR1 and MCHR2. Substituting Arg17 with neutral alanine disrupts electrostatic contacts with MCHR2’s glutamate-rich extracellular loop 2 (ECL2), reducing binding affinity >200-fold [1] [3] [9]. Conversely, MCHR1 tolerates this substitution due to its distinct ECL2 topology, which relies more heavily on hydrophobic contacts with the ligand’s core residues (e.g., Met8, Leu10). Mutagenesis studies confirm that Ala17 minimizes steric clashes within MCHR1’s deeper ligand-binding pocket while preventing optimal engagement with MCHR2’s shallower cleft [1] [4] [10]. This residue-specific switch exemplifies how single-amino acid alterations can achieve receptor subtype discrimination.

Impact of Disulfide Bridging on Ligand-Receptor Conformational Dynamics

[Ala17]-MCH retains the conserved disulfide bridge between Cys7 and Cys16 (Cys7-Cys16), which constrains the peptide into a bioactive loop conformation essential for receptor activation. Circular dichroism studies confirm that this 19-amino acid cyclic structure stabilizes an α-helical segment (residues 5–14) positioning key pharmacophores (Arg11, Tyr13) for MCHR1 engagement [2] [6] [8]. Disruption of the disulfide bond via reduction or alkylation ablates agonist activity, underscoring its role in maintaining tertiary structure [8]. Computational simulations reveal that the Cys7-Cys16 loop docks into MCHR1’s orthosteric site, where Ala17’s methyl group forms van der Waals contacts with Val283 (transmembrane helix 6). In MCHR2, however, Ala17’s compact side chain fails to compensate for lost Arg17 interactions with Glu247 (ECL2), explaining its low affinity [1] [6] [8]. Thus, disulfide bridging enables conformational pre-organization of [Ala17]-MCH, optimizing it for MCHR1-selective activation.

Table 3: Structural Features Governing [Ala17]-MCH Selectivity

Structural ElementRole in MCHR1 BindingRole in MCHR2 BindingConsequence of Modification
Ala17 SubstitutionReduces steric hindrance; forms hydrophobic contacts with Val283Disrupts salt bridge with Glu247200-fold selectivity for MCHR1
Cys7-Cys16 DisulfideStabilizes α-helix (residues 5-14); positions Arg11/Tyr13 for H-bondingSame structural role but insufficient without Arg17Loss of disulfide ablates all agonist activity
Core Hydrophobic Residues (Met8, Leu10, Val13)Engage hydrophobic pocket in TM3/TM4 of MCHR1Engage similar pocket in MCHR2Necessary but insufficient for receptor specificity

Properties

Product Name

[Ala17]-MCH

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C97H155N29O26S4

Molecular Weight

2271.7 g/mol

InChI

InChI=1S/C97H155N29O26S4/c1-48(2)39-63-79(136)109-45-72(129)111-57(21-15-33-106-95(100)101)83(140)124-75(50(5)6)92(149)121-66(42-54-25-27-55(127)28-26-54)86(143)116-62(23-17-35-108-97(104)105)93(150)126-36-18-24-70(126)91(148)123-68(89(146)110-52(9)77(134)112-59(29-30-71(99)128)84(141)125-76(51(7)8)94(151)152)46-155-156-47-69(90(147)115-61(32-38-154-11)81(138)118-63)122-80(137)58(22-16-34-107-96(102)103)113-85(142)64(40-49(3)4)119-82(139)60(31-37-153-10)114-88(145)67(44-74(132)133)120-87(144)65(41-53-19-13-12-14-20-53)117-78(135)56(98)43-73(130)131/h12-14,19-20,25-28,48-52,56-70,75-76,127H,15-18,21-24,29-47,98H2,1-11H3,(H2,99,128)(H,109,136)(H,110,146)(H,111,129)(H,112,134)(H,113,142)(H,114,145)(H,115,147)(H,116,143)(H,117,135)(H,118,138)(H,119,139)(H,120,144)(H,121,149)(H,122,137)(H,123,148)(H,124,140)(H,125,141)(H,130,131)(H,132,133)(H,151,152)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108)/t52-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1

InChI Key

IVEALEKXBDDRGB-UKPWUPKZSA-N

SMILES

CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC4=CC=C(C=C4)O)C(C)C)CCCNC(=N)N

Canonical SMILES

CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC4=CC=C(C=C4)O)C(C)C)CCCNC(=N)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)C(C)C)CCCNC(=N)N)CC(C)C)CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.